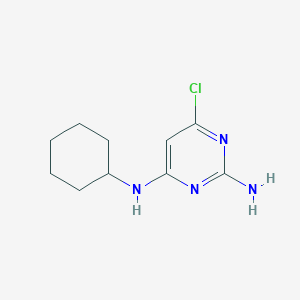

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine

Übersicht

Beschreibung

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C10H15ClN4 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with cyclohexylamine under controlled conditions to produce the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine

This compound is a heterocyclic compound derived from pyrimidine, featuring a six-membered ring with nitrogen atoms at positions 1 and 3. It has a molecular formula of and a molecular weight of approximately 226.70 g/mol. The compound is characterized by a pyrimidine ring substituted at the N4 position with a cyclohexyl group and amino groups at the 2 and 4 positions.

Methods of Preparation

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives. A common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride () to yield 2,4-diamino-6-chloropyrimidine. Industrial production involves large-scale chlorination and amination reactions, optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions

This compound undergoes several chemical reactions:

- Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols. Common reagents include sodium hydride () or potassium carbonate () in polar aprotic solvents like dimethylformamide.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity. Oxidizing agents such as hydrogen peroxide () or potassium permanganate () can be used, while reducing agents like lithium aluminum hydride () or sodium borohydride () are also applicable.

The major products formed from these reactions depend on the specific reagents and conditions used, yielding various N-substituted pyrimidines or functionalized derivatives.

Scientific Research Applications

This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors. It is also used in the synthesis of advanced materials with specific electronic and optical properties. Furthermore, it serves as a tool compound in studying enzyme interactions and cellular pathways and is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Biological Activities

This compound exhibits several biological activities:

- Enzyme Inhibition: It can inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), leading to reduced cellular proliferation and increased apoptosis in cancer cells.

- Signaling Pathway Modulation: It may interfere with cellular signaling pathways, including those mediated by cytokines, which are crucial in inflammatory responses and cancer development.

Case Studies

- Inhibition of JAK Kinases: A study demonstrated that the compound effectively inhibited JAK1 and JAK3 kinases in vitro, leading to reduced levels of pro-inflammatory cytokines in murine models, suggesting its potential use in treating autoimmune diseases like rheumatoid arthritis.

- Anticancer Efficacy: In a study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest, linked to the downregulation of CDK activity.

Wirkmechanismus

The mechanism of action of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diamino-6-chloropyrimidine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioavailable.

6-Chloro-N4-phenylpyrimidine-2,4-diamine: Contains a phenyl group instead of a cyclohexyl group, which can affect its binding affinity and selectivity.

6-Chloro-N4-methylpyrimidine-2,4-diamine: The smaller methyl group may result in different steric and electronic properties.

Uniqueness

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is unique due to its cyclohexyl group, which enhances its hydrophobicity and potentially improves its interaction with hydrophobic pockets in biological targets. This structural feature can lead to better pharmacokinetic properties and increased efficacy in medicinal applications.

Biologische Aktivität

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.7 g/mol. The compound features a pyrimidine ring substituted at the N4 position with a cyclohexyl group and carries amino groups at the 2 and 4 positions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells .

- Signaling Pathway Modulation : It may interfere with various cellular signaling pathways, including those mediated by cytokines, which are crucial in inflammatory responses and cancer development .

Biological Activities

The biological activities of this compound have been investigated in several studies:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been noted for its ability to inhibit tumor growth in various cancer models, including leukemia and solid tumors .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of JAK kinases, which play a significant role in mediating inflammatory responses .

Case Studies

Several case studies highlight the potential applications of this compound:

- Inhibition of JAK Kinases : A study demonstrated that the compound effectively inhibited JAK1 and JAK3 kinases in vitro, leading to reduced levels of pro-inflammatory cytokines in murine models. This suggests its potential use in treating autoimmune diseases like rheumatoid arthritis .

- Anticancer Efficacy : In another study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The mechanism was linked to the downregulation of CDK activity.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZJINMPNIFLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.